molecular formula C15H11ClF3NO2 B5755567 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 853311-49-6

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B5755567
CAS RN: 853311-49-6
M. Wt: 329.70 g/mol
InChI Key: MLAALIJEXXHIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein plays a critical role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve dysfunctional CFTR activity.

Mechanism of Action

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. As a result, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide effectively inhibits CFTR activity, which can be beneficial in diseases such as CF where overactive CFTR function can lead to disease pathology.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and inhibition of CFTR-dependent pancreatic bicarbonate secretion. Additionally, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory effects in the airways, which may be beneficial in the treatment of CF-related lung disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its specificity for CFTR inhibition, which allows for targeted manipulation of CFTR activity in vitro and in vivo. However, one limitation of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in animal models may be limited by its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research involving 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which may have improved therapeutic efficacy. Additionally, there is ongoing research into the use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in combination with other drugs or therapies for the treatment of CF. Finally, there is interest in exploring the potential use of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide in other diseases that involve dysfunctional CFTR activity, such as secretory diarrhea and polycystic kidney disease.

Synthesis Methods

The synthesis of 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-methoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate N-[2-(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide. This intermediate is then reacted with thionyl chloride to form the final product, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in the context of CF research, as it has been shown to effectively inhibit CFTR activity in vitro and in vivo. In addition to its potential therapeutic applications, 3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been used as a research tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation and ion transport in the gastrointestinal tract.

properties

IUPAC Name

3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-7-6-9(8-11(13)16)14(21)20-12-5-3-2-4-10(12)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAALIJEXXHIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide

CAS RN

853311-49-6
Record name 3-CHLORO-4-METHOXY-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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